

# 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid

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An In-Depth Technical Guide to **5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic Acid**: Properties, Synthesis, and Applications

## Introduction

The 4,5-dihydro-1,2-oxazole, commonly known as the isoxazoline ring system, represents a class of five-membered heterocycles that are of significant interest to the scientific community. These structures are considered "privileged scaffolds" in drug design and synthesis due to their prevalence in a wide array of biologically active compounds and natural products.[1][2][3] The isoxazoline framework is a key feature in molecules exhibiting antiviral, antitubulin, and anti-inflammatory properties.[3]

This technical guide focuses on a specific derivative, **5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid**. This molecule combines the stable heterocyclic core with a phenyl group that can engage in various intermolecular interactions and a carboxylic acid handle that allows for extensive chemical modification. These features make it a valuable building block and synthetic intermediate for creating more complex molecules, particularly in the field of medicinal chemistry and drug development.[4] This document serves as a comprehensive resource on its chemical properties, established and theoretical synthetic routes, reactivity, and potential applications for researchers and drug development professionals.

## Physicochemical and Spectroscopic Properties

The chemical identity and characteristics of **5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid** are foundational to its application in synthesis.

## Core Data

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO <sub>3</sub>	<a href="#">[5]</a>
Molecular Weight	191.18 g/mol	<a href="#">[5]</a>
IUPAC Name	5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid	
CAS Number	Not available in cited sources	
Appearance	Expected to be a crystalline solid	

## Solubility and Stability

The molecule possesses both a nonpolar phenyl ring and a polar carboxylic acid group, suggesting moderate solubility in a range of organic solvents, particularly polar aprotic solvents like DMSO and DMF, and limited solubility in water. The presence of the carboxylic acid allows for deprotonation with a base to form a water-soluble carboxylate salt.

While the isoxazoline ring is generally stable, related heterocyclic carboxylic acids can be susceptible to degradation. Analogous 5-hydroxyoxazole-4-carboxylic acid derivatives have been shown to be unstable towards hydrolytic ring-opening and decarboxylation.[\[6\]](#)[\[7\]](#) Therefore, it is advisable to store **5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid** in a cool, dry, and inert environment to prevent potential degradation.

## Anticipated Spectroscopic Profile

While specific experimental spectra for this exact compound are not detailed in the provided literature, a theoretical profile can be constructed based on its structure and data from analogous compounds.[\[1\]](#)[\[2\]](#)[\[8\]](#)

- <sup>1</sup>H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the phenyl group (typically in the  $\delta$  7.2-7.5 ppm range). The protons on the heterocyclic ring

would appear as a complex multiplet system due to their diastereotopicity and coupling: a methine proton at C5 (benzylic position, likely  $\delta$  5.5-6.0 ppm) and two methylene protons at C4 (likely  $\delta$  3.0-4.0 ppm). A broad singlet for the acidic carboxylic acid proton would appear far downfield ( $>10$  ppm), which would be exchangeable with D<sub>2</sub>O.

- <sup>13</sup>C NMR: Key signals would include the carboxylic acid carbonyl carbon (~170 ppm), the C=N carbon of the isoxazoline ring (~155-160 ppm), aromatic carbons (125-140 ppm), the C5 carbon bearing the phenyl group (~80-85 ppm), and the C4 methylene carbon (~40-45 ppm).
- Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (a broad band around 3000 cm<sup>-1</sup>), the C=O stretch (~1700 cm<sup>-1</sup>), the C=N stretch of the isoxazoline ring (~1600-1650 cm<sup>-1</sup>), and aromatic C-H and C=C stretches.[1][2]
- Mass Spectrometry (MS): In positive ion mode ESI-MS, the compound would be expected to show a prominent protonated molecular ion peak [M+H]<sup>+</sup> at an m/z of approximately 192.06.

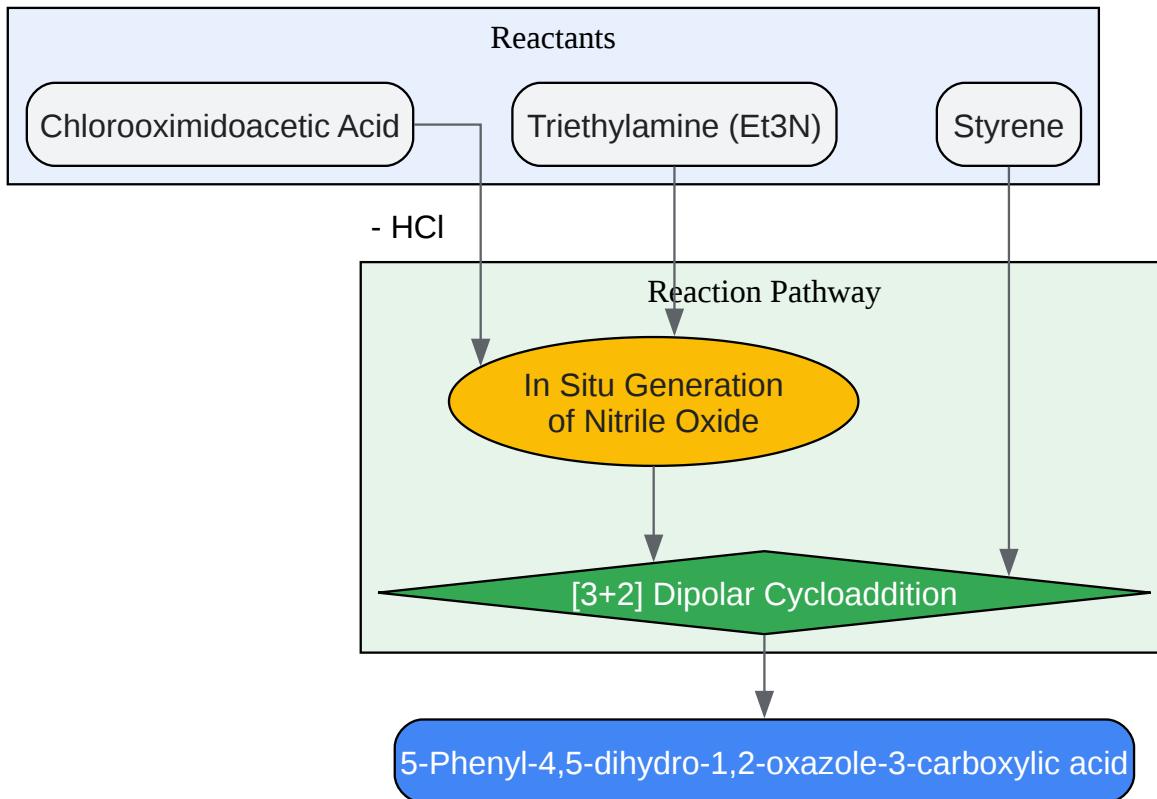
## Synthesis and Mechanistic Insights

The construction of the 5-substituted isoxazoline ring is most efficiently achieved through a [3+2] cycloaddition reaction.

## Primary Synthetic Route: 1,3-Dipolar Cycloaddition

The cornerstone for synthesizing 3,5-disubstituted isoxazolines is the 1,3-dipolar cycloaddition reaction between an alkene (the dipolarophile) and a nitrile oxide (the 1,3-dipole).[3][9] For the target molecule, this involves the reaction of styrene with a nitrile oxide derived from a glyoxylic acid equivalent.

The nitrile oxide is highly reactive and is typically generated *in situ* from a more stable precursor, such as a hydroximoyl chloride (e.g., chlorooximidoacetic acid), by dehydrohalogenation with a non-nucleophilic base like triethylamine. The reaction proceeds with high regioselectivity, where the oxygen of the nitrile oxide adds to the more substituted carbon of the styrene double bond, leading to the desired 5-phenyl-substituted regiosomer.



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Caption: Synthetic pathway via 1,3-dipolar cycloaddition.

## Alternative Synthetic Considerations

While 1,3-dipolar cycloaddition is the most direct method, other strategies exist. The final carboxylic acid can be obtained via hydrolysis of a corresponding ester precursor, such as a methyl or ethyl ester.<sup>[10]</sup> This two-step approach (cycloaddition to form the ester, followed by hydrolysis) can be advantageous for purification and handling.

It is important to note that other routes, such as the nucleophilic addition of ketene acetals to activated isoxazoles, have been explored for similar structures. However, when the 5-position is substituted with an electron-donating group like phenyl, this method can lead to a competing intramolecular cyclization to form a lactone, making it a less direct path to the desired carboxylic acid.<sup>[1][2]</sup>

## Chemical Reactivity and Derivatization Potential

The synthetic utility of **5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid** stems from its two primary reactive sites: the carboxylic acid group and the isoxazoline ring.

- Reactions at the Carboxylic Acid: The -COOH group is a versatile handle for derivatization.
  - Amide Bond Formation: Coupling with various amines using standard peptide coupling reagents (e.g., EDC, HBTU) can generate a diverse library of amides, a critical transformation in drug discovery.
  - Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or with alkyl halides in the presence of a base yields the corresponding esters.
  - Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like LiAlH<sub>4</sub> or borane complexes.
- Reactions of the Isoxazoline Ring: The heterocyclic ring is relatively stable but can be strategically opened.
  - Reductive Ring Opening: Catalytic hydrogenation (e.g., using H<sub>2</sub> over Raney Nickel or Pd/C) can cleave the N-O bond, opening the ring to form a  $\gamma$ -hydroxy amino acid derivative. This transformation provides access to a different class of valuable chiral building blocks.

## Applications in Research and Drug Development

The title compound is a valuable scaffold for several reasons:

- Core for Bioactive Molecules: The isoxazole and isoxazoline motifs are present in numerous pharmaceuticals.<sup>[3]</sup> Derivatives of phenyl-oxazole carboxylic acids have been investigated as potent inhibitors of enzymes like phosphodiesterase type 4 (PDE4) and diacylglycerol acyltransferase-1 (DGAT-1), relevant for treating inflammatory diseases and metabolic disorders, respectively.<sup>[11][12]</sup>
- Versatile Synthetic Intermediate: As a bifunctional molecule, it serves as an excellent starting point for the synthesis of more complex compounds. The defined stereocenter at the C5

position (if a chiral synthesis is employed) makes it an attractive building block for asymmetric synthesis, similar to how other chiral oxazoline carboxylic acids are used as intermediates for major drugs like Paclitaxel.<sup>[4]</sup>

- Fragment-Based Drug Discovery: The molecule itself can be used in fragment-based screening campaigns to identify new binding motifs for protein targets of therapeutic interest.

## Experimental Protocols

The following protocols are generalized procedures based on established methodologies for the synthesis of related isoxazoline carboxylic acids.

### Protocol 1: Synthesis via 1,3-Dipolar Cycloaddition

This protocol describes the formation of the isoxazoline ring from styrene and an in situ generated nitrile oxide.

- Setup: To a solution of chlorooximidoacetic acid (1.0 eq) and styrene (1.1 eq) in a suitable solvent (e.g., diethyl ether or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer, add a dropping funnel.
- Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of triethylamine (1.2 eq) in the same solvent via the dropping funnel over 1 hour, maintaining the temperature below 5 °C.
- Stirring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Upon completion, filter the mixture to remove the triethylammonium chloride salt. Wash the filtrate with 1 M HCl (aq) followed by brine.
- Extraction: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure **5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid**.

## Protocol 2: Saponification of an Ester Precursor

This protocol describes the hydrolysis of an ethyl ester to the final carboxylic acid.[\[10\]](#)

- Setup: Dissolve ethyl 5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
- Hydrolysis: Add an aqueous solution of a base, such as potassium hydroxide (KOH, 3.0 eq) or lithium hydroxide (LiOH), to the stirred solution at room temperature.
- Monitoring: Monitor the reaction by TLC until all the starting ester has been consumed.
- Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 using 6 M HCl (aq). A precipitate should form.
- Isolation: Collect the solid product by vacuum filtration, washing with cold water.
- Drying: Dry the collected solid under vacuum to yield the target carboxylic acid.

## Safety and Handling

Based on GHS classifications for structurally related compounds, **5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid** may cause skin irritation, serious eye irritation, and respiratory irritation.[\[13\]](#)[\[14\]](#)

- Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times.
- Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

## Conclusion

**5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid** is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its primary route of synthesis via 1,3-

dipolar cycloaddition is robust and regioselective. The presence of a reactive carboxylic acid handle allows for extensive derivatization, enabling its use as a versatile building block for constructing complex molecular architectures. Given the established biological importance of the isoxazoline scaffold, this compound serves as a valuable platform for the development of novel therapeutics and other functional organic materials.

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- To cite this document: BenchChem. [5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1601504#5-phenyl-4-5-dihydro-1-2-oxazole-3-carboxylic-acid-chemical-properties]

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